molecular formula C15H15NO3 B1454131 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine CAS No. 1187163-23-0

2-(2,4-Dimethoxybenzoyl)-6-methylpyridine

Cat. No. B1454131
CAS RN: 1187163-23-0
M. Wt: 257.28 g/mol
InChI Key: OURNMHDPJXZSSM-UHFFFAOYSA-N
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Description

The compound “2-(2,4-Dimethoxybenzoyl)-6-methylpyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a benzoyl group (a benzene ring attached to a carbonyl group) and two methoxy groups (an oxygen atom bonded to a methyl group) attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent parts: the pyridine ring, the benzoyl group, and the methoxy groups. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions that “2-(2,4-Dimethoxybenzoyl)-6-methylpyridine” might undergo would depend on its exact structure and the conditions under which it is stored or used. Pyridine derivatives can participate in a variety of chemical reactions, including substitution reactions, oxidation reactions, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,4-Dimethoxybenzoyl)-6-methylpyridine” would depend on its exact molecular structure. For example, similar compounds like 2,4-Dimethoxybenzoyl chloride have a density of 1.2±0.1 g/cm3, a boiling point of 306.7±22.0 °C at 760 mmHg, and a flash point of 134.1±21.3 °C .

Scientific Research Applications

Chromatography and Mass Spectrometry

2-(2,4-Dimethoxybenzoyl)-6-methylpyridine: is utilized in chromatography and mass spectrometry as a chemical standard or reference compound . It aids in the identification and quantification of unknown compounds within a sample by providing a comparison benchmark .

Synthesis of Dithiolopyrrolone Derivatives

This compound serves as a precursor in the synthesis of dithiolopyrrolone derivatives . These derivatives have shown potential in inhibiting bacterial RNA polymerase, which is crucial for the development of new antibacterial agents .

Biological Activity Studies

The compound is used in the study of various biological activities . For instance, it can be part of the synthesis of indole derivatives, which possess a wide range of biological activities including antiviral, anti-inflammatory, and anticancer properties .

Pharmaceutical Research

In pharmaceutical research, (2,4-Dimethoxyphenyl)(6-methylpyridin-2-yl)methanone is used to develop new drug candidates. Its structure can be modified to enhance binding affinity to specific receptors, thereby increasing the efficacy of potential medications .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For example, similar compounds like 2,4-Dimethoxybenzoyl chloride are considered hazardous and can cause severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that 2,4-dimethoxybenzyl alcohol, a related compound, is utilized as a substrate by glucose-methanol-choline (gmc) oxidoreductase . This enzyme exhibits aryl-alcohol oxidase properties , suggesting that 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine might interact with similar enzymes or pathways.

Mode of Action

It’s worth noting that related compounds like 2,4-dimethoxybenzyl alcohol react with trifluoroacetic acid to yield certain derivatives . This suggests that 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine might also undergo similar reactions, potentially interacting with its targets in a similar manner.

Biochemical Pathways

It is known that 2,4-dimethoxybenzyl, a related compound, is used for the reversible backbone modification of peptides . This suggests that 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine might also interact with peptide-based biochemical pathways.

Pharmacokinetics

The related compound 2,4-dimethoxybenzylamine has a boiling point of 140 °c/1 mmhg , which might give some indication of its volatility and potential bioavailability.

Result of Action

The related compound 2,4-dimethoxybenzyl is known to facilitate the elongation of peptides , suggesting that 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine might have similar effects on peptide structures.

Action Environment

The related compound 2,4-dimethoxybenzylamine is known to be sensitive to moisture , suggesting that the stability and efficacy of 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine might also be influenced by environmental conditions such as humidity.

properties

IUPAC Name

(2,4-dimethoxyphenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-5-4-6-13(16-10)15(17)12-8-7-11(18-2)9-14(12)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURNMHDPJXZSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101217293
Record name (2,4-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethoxybenzoyl)-6-methylpyridine

CAS RN

1187163-23-0
Record name (2,4-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Methylpyridine-2-carbonitrile (4.88 g, 41.3 mmol) was dissolved in THF (50 mL), cooled to 0° C. and 2,4-dimethoxyphenylmagnesium bromide (20.5 mL, 10.24 mmol, 0.5 M in THF) was added. The reaction aged at rt for 3 h and was quenched with HCl (45.4 mL, 91 mmol, 2 M diethyl ether). The reaction was concentrated and extracted with EtOAc. The aq layer was basified to pH 10 and extracted with EtOAc. The combined organic portions were washed with brine, dried with Na2SO4, filtered and concentrated. The residue was purified by flash chromatography on silica gel gradient eluted with 0 to 50% EtOAc/hexane, affording the title compound. HPLC/MS: 258.3 (M+1); Rt=1.96 min.
Quantity
4.88 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
45.4 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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